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Compound of Interest

(6-(Trifluoromethyl)pyridin-2-
Compound Name:
yl)methanol

Cat. No.: B143639

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-
(Trifluoromethyl)pyridin-2-yl)methanol (CAS No. 131747-53-0). Due to the limited availability
of directly published spectra for this specific compound, this document presents a detailed
analysis based on data from structurally analogous compounds. The information herein serves
as a robust predictive resource for the characterization of (6-(Trifluoromethyl)pyridin-2-
yl)methanol and related heterocyclic compounds in research and development settings.

Chemical Structure and Properties

e IUPAC Name: (6-(Trifluoromethyl)pyridin-2-yl)methanol
e CAS Number: 131747-53-0[1][2][3][4]
e Chemical Formula: C7HseF3NO[2][5]

e Molecular Weight: 177.12 g/mol [5]

Predicted Spectroscopic Data
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The following tables summarize the predicted and analogous spectroscopic data for (6-
(Trifluoromethyl)pyridin-2-yl)methanol. This data is compiled from closely related structural
isomers and derivatives, providing a reliable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data
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Chemical Shift (3)
ppm

Multiplicity

Assignment

Notes

~7.8-8.0

H-4 (Pyridine)

The triplet arises from
coupling to H-3 and H-
5. The electron-
withdrawing CFs
group at position 6 will
shift the pyridyl

protons downfield.

~7.5-7.7

H-3 or H-5 (Pyridine)

One of the doublets
corresponding to the
protons ortho and
para to the methanol

substituent.

~7.4-7.6

H-3 or H-5 (Pyridine)

The other doublet for
the remaining pyridyl

proton.

-CHz2-

A singlet for the
methylene protons of
the methanol group.
The exact chemical
shift can be influenced
by solvent and

concentration.

Variable

brs

The hydroxyl proton
signal is typically
broad and its chemical
shift is highly
dependent on solvent,
concentration, and
temperature. It may

exchange with D20.

Table 2: Predicted 33C NMR Data
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Chemical Shift (6) ppm

Assignment

Notes

Carbon bearing the methanol

~160 C-2 (Pyridine)
group.
Carbon attached to the CFs
~148 (q) C-6 (Pyridine) group, expected to appear as
a quartet due to C-F coupling.
~138 C-4 (Pyridine)
The carbon of the
trifluoromethyl group will show
~125 (q) -CFs O ]
a characteristic quartet with a
large coupling constant.
~120 C-3 or C-5 (Pyridine)
~118 C-3 or C-5 (Pyridine)
The carbon of the
~64 -CH20H

hydroxymethyl group.

Note: Predicted NMR data is based on the analysis of similar compounds such as (6-

(Trifluoromethyl)pyridin-3-yl)methanol and other substituted pyridines. Actual chemical shifts

may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?)

Functional Group

Description

3400-3100 (broad)

O-H stretch

A broad absorption band
characteristic of the hydroxyl
group, indicating
intermolecular hydrogen
bonding.

3100-3000

C-H stretch (sp?)

Aromatic C-H stretching

vibrations of the pyridine ring.

2950-2850

C-H stretch (sp?)

Aliphatic C-H stretching of the

methylene group.

~1600, ~1570, ~1470

C=C, C=N stretch

Characteristic aromatic ring
stretching vibrations of the

pyridine moiety.

Strong, characteristic

1350-1100 C-F stretch absorptions for the C-F bonds
of the trifluoromethyl group.
Stretching vibration of the
~1050 C-O stretch

primary alcohol C-O bond.

Note: Predicted IR data is based on characteristic absorption frequencies for the functional

groups present and data from analogous compounds like 2-fluoro-6-(trifluoromethyl)pyridine
and 2,6-pyridinedimethanol.[6][7]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation
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m/z Ratio Fragment lon Description
177 [M]* Molecular ion peak.
176 [M-H]* Loss of a hydrogen atom.

158 (M-H20]* Loss of water from the
-z
molecular ion.

Loss of a formyl radical or
148 [M-CHO]* or [M-H-CO]* consecutive loss of hydrogen
and carbon monoxide.

Loss of the trifluoromethyl

108 [M-CF3]*
group.
Pyridyl cation, a common
78 [CsHaN]* fragment in the mass spectra

of pyridine derivatives.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for compounds such as (6-(Trifluoromethyl)pyridin-2-yl)methanol.

NMR Spectroscopy

NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[8][9] The sample is
dissolved in a deuterated solvent, commonly Chloroform-d (CDCIs) or Dimethyl sulfoxide-de
(DMSO-de), with Tetramethylsilane (TMS) used as an internal standard for chemical shift
referencing (6 = 0.00 ppm).[8] *H NMR spectra are referenced to the residual solvent peak
(e.g., 7.26 ppm for CDCI3).[9] 3C NMR spectra are referenced to the solvent carbon signal
(e.g., 77.16 ppm for CDCI3).[9]

IR Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The
sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film
on a KBr pellet. Data is typically collected over a range of 4000-400 cm~1.
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Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for separation and identification. Electron lonization (El) is a common
method for generating ions. High-Resolution Mass Spectrometry (HRMS) can be employed for
the precise determination of the molecular formula.[8][10]
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and Key MS Fragments
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Molecular Structure ~ Key Mass Spectrometry Fragments
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of (6-(Trifluoromethyl)pyridin-2-
yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143639#6-trifluoromethyl-pyridin-2-yl-methanol-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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